molecular formula C26H27FN2O5 B12154167 1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12154167
M. Wt: 466.5 g/mol
InChI Key: LXGDETBTUDRIQG-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a substitution reaction using a fluorinated aromatic compound.

    Attachment of the Diethylaminoethyl Group: This can be done through an alkylation reaction using diethylaminoethyl chloride.

    Incorporation of the Methoxybenzo[d]furan Group: This step may involve a coupling reaction using a methoxybenzo[d]furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like NaOH.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and functional groups.

    Biology: May be used in studies involving enzyme inhibition or receptor binding.

    Materials Science:

    Industry: Could be used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group may interact with receptors or enzymes, while the fluorophenyl and methoxybenzo[d]furan groups may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Diethylamino)ethyl]-5-(2-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-[2-(Diethylamino)ethyl]-5-(2-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one may confer unique properties such as increased lipophilicity and metabolic stability compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C26H27FN2O5

Molecular Weight

466.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H27FN2O5/c1-4-28(5-2)13-14-29-22(17-10-6-7-11-18(17)27)21(24(31)26(29)32)23(30)20-15-16-9-8-12-19(33-3)25(16)34-20/h6-12,15,22,31H,4-5,13-14H2,1-3H3

InChI Key

LXGDETBTUDRIQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4F

Origin of Product

United States

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